

# An In-depth Technical Guide to the Chemical Structure and Activity of BGT226

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## Compound of Interest

Compound Name: BGT226

Cat. No.: B1683971

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This guide provides a comprehensive overview of **BGT226** (NVP-**BGT226**), a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

## Chemical Structure and Properties

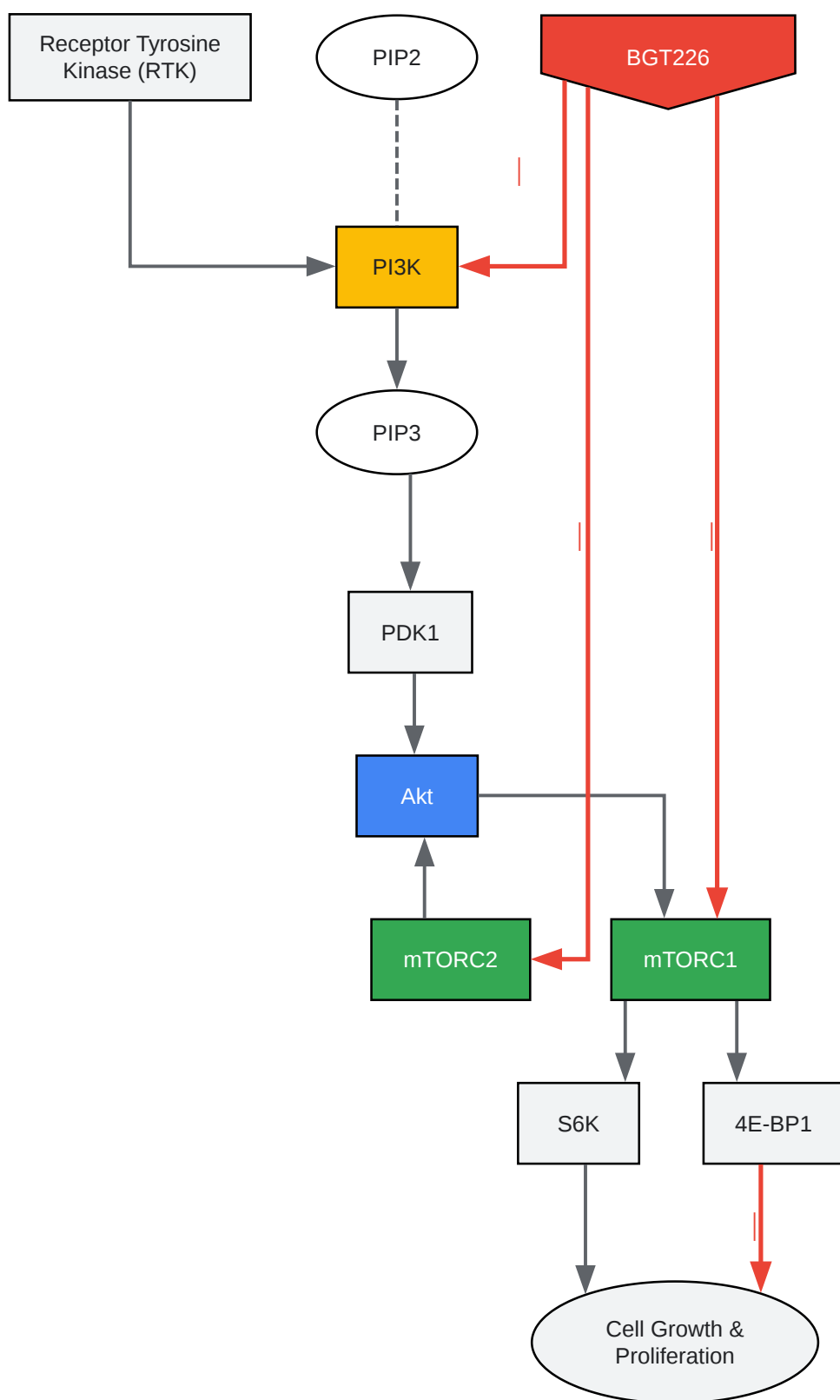
**BGT226** is a synthetic, orally bioavailable small molecule belonging to the imidazoquinoline class of compounds.<sup>[1]</sup> Its chemical identity is well-defined, allowing for precise experimental application and interpretation.

Identifier	Value
IUPAC Name	8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one[2][3]
Synonyms	NVP-BGT226, BGT226 free base[2][4]
Molecular Formula	C <sub>28</sub> H <sub>25</sub> F <sub>3</sub> N <sub>6</sub> O <sub>2</sub> (for free base)[3][5]
Molecular Weight	534.53 g/mol (for free base)[5]
SMILES String	<chem>Cn1c2cnc3ccc(cc3c2n(-c4ccc(c(c4)C(F)(F)F)N5CCNCC5)c1=O)-c6ccc(nc6)OC</chem> [5]
CAS Number	915020-55-2 (free base)[3][6]

## Mechanism of Action: Dual PI3K/mTOR Inhibition

**BGT226** functions as a pan-class I PI3K and mTOR inhibitor.[1][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][8][9]

**BGT226** exerts its anti-cancer effects by blocking the catalytic activity of both PI3K and mTOR kinases (mTORC1 and mTORC2).[8] This dual inhibition leads to a comprehensive shutdown of the pathway, suppressing the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1.[10] The consequence is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis or autophagy in cancer cells.[8][9][11]



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**BGT226** inhibits the PI3K/Akt/mTOR signaling pathway at PI3K and mTOR.

## Quantitative Activity Data

The inhibitory potency of **BGT226** has been quantified against both isolated enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate its nanomolar efficacy.

Table 1: In Vitro Kinase Inhibition

Target	IC <sub>50</sub> (nM)
PI3K $\alpha$	4[4][6][10]
PI3K $\beta$	63[4][6][10]
PI3K $\gamma$	38[4][6][10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Type	Cell Line(s)	IC <sub>50</sub>	Treatment Duration
Head and Neck Cancer	SCC4, TU183, KB	7.4 - 30.1 nM[10]	Not Specified
Head and Neck Cancer	FaDu, OECM1	23.1 nM, 12.5 nM[1][6]	Not Specified
Hepatocellular Carcinoma	Mahlavu, SNU449, SNU475, Hep3B, HepG2	0.55 - 1.35 $\mu$ M[8]	48 hours

## Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of **BGT226**.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Drug Treatment: Treat the cells with a serial dilution of **BGT226** (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
- Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[\[8\]](#)[\[12\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value using non-linear regression analysis.

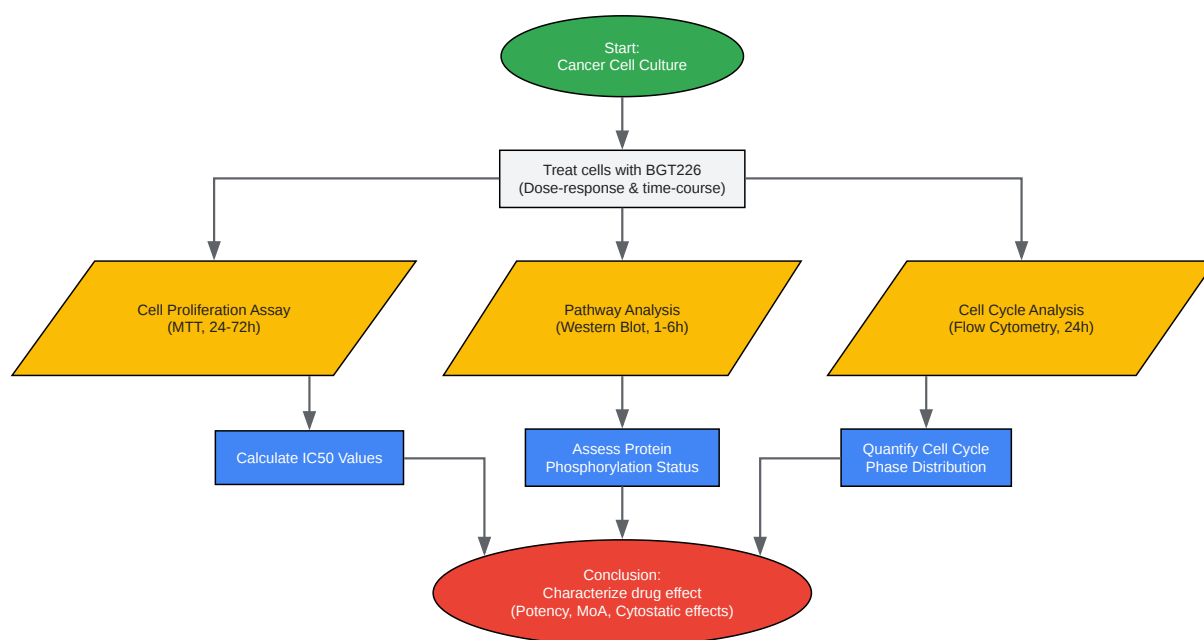
This technique is used to detect the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

- Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of **BGT226** or DMSO for a short duration (e.g., 1-6 hours) to observe signaling changes.[\[8\]](#)[\[11\]](#)
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.  $\beta$ -Actin is often used as a loading control.[8]

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following drug treatment.

- Cell Treatment: Seed cells and treat with **BGT226** at a concentration equivalent to a multiple of its  $IC_{50}$  (e.g., 4x  $IC_{50}$ ) for 24 hours.[11]
- Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store at -20°C for at least 3 hours.[8]
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.



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A typical experimental workflow for characterizing the in vitro effects of **BGT226**.

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